
(S)-2-Chloro-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloro-3-phenylpropan-1-ol, also known as (S)-CPP, is a chiral alcohol that has been widely used in scientific research due to its unique properties. This compound is commonly synthesized through various methods and has been used in a variety of applications, including as a chiral building block for the synthesis of pharmaceuticals and as a reagent in asymmetric synthesis. In
Applications De Recherche Scientifique
Chemoenzymatic Synthesis in Pharmaceutical Applications
(S)-2-Chloro-3-phenylpropan-1-ol is utilized in the chemoenzymatic synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. This process involves the kinetic resolution of 3-chloro-1-phenylpropan-1-ol and its conversion into chiral building blocks, which are then used to create the active enantiomers of these antidepressant medications (Liu, Hoff, & Anthonsen, 2000).
Biotransformation in Yeast Cultures
The compound has been studied for its biotransformation in various yeast cultures. These studies focus on the enantioselective reduction of the compound to its alcohol form, observing the different reaction products and their quantities in various yeast strains. This research offers insights into the biochemical pathways and potential industrial applications of yeast-based biotransformations (Janeczko & Kostrzewa-Susłow, 2014).
Friedel-Crafts Alkylation in Organic Synthesis
In organic chemistry, (S)-2-Chloro-3-phenylpropan-1-ol is involved in the Friedel-Crafts alkylation of benzene. This process, using Lewis acid, results in products like diphenylpropane, elucidating the reaction mechanism and its stereochemical aspects. This research is crucial for understanding complex organic synthesis mechanisms (Masuda, Nakajima, & Suga, 1983).
Antimicrobial Applications
There's evidence indicating the potential of 3-phenylpropan-1-ol, a related compound, as an antimicrobial agent. It shows effectiveness against Pseudomonas aeruginosa and may serve as a preservative in oral suspensions and mixtures, highlighting its potential in pharmaceutical and healthcare products (Richards & McBride, 1973).
Catalysis and Reaction Mechanisms
The compound has been studied in the context of various catalytic processes, including dehydrogenation, hydrogenolysis, and hydrogenation reactions. These studies contribute to our understanding of reaction mechanisms and catalysis in organic chemistry, potentially leading to new synthetic methods and industrial applications (Chin, Shin, & Kim, 1988).
Propriétés
IUPAC Name |
(2S)-2-chloro-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBGCROHSUMXHQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


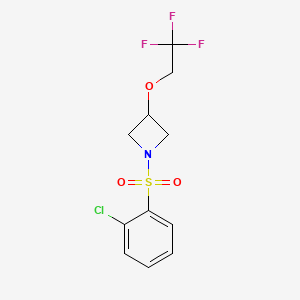
![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)
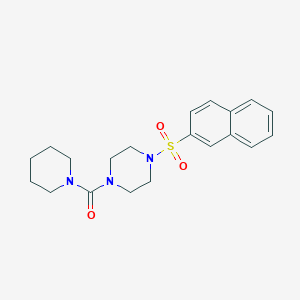
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)
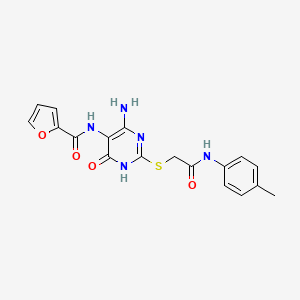
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)
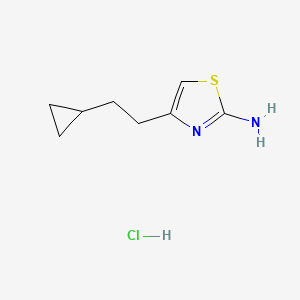
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)

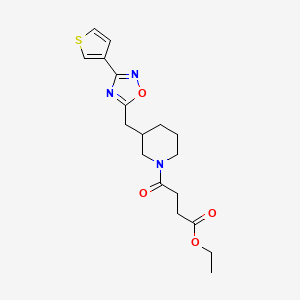
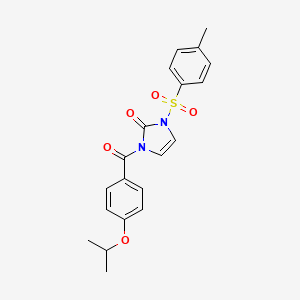
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)